Anti-inflammatory and Anti-Exudative Activity: Several of the papers describe the synthesis and biological evaluation of 1,4-dihydropyridine derivatives with anti-inflammatory and anti-exudative properties []. These compounds have been tested in animal models, showing promising results in reducing paw edema. Given the structural similarities with "ethyl 7-(2-furyl)-2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate", it is possible that this compound could also exhibit similar activities.
Antimicrobial Activity: Some papers focus on the synthesis and antimicrobial evaluation of novel compounds, including spiropyrazolines [] and 1,3,4-oxadiazoles []. These compounds have been tested against various microbial strains, showing potential as antimicrobial agents. It's conceivable that "ethyl 7-(2-furyl)-2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate" could be explored for its antimicrobial properties as well.
Cannabinoid Receptor Ligands: One paper investigates the functional selectivity of CB2 cannabinoid receptor ligands []. These compounds belong to diverse structural classes and display varied pharmacological profiles. Although "ethyl 7-(2-furyl)-2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate" is not directly related to the compounds discussed in this paper, its structure might offer a starting point for the development of novel cannabinoid receptor ligands.
GABAA Receptor Modulation: Several papers discuss the pharmacological properties of GABAA receptors and their modulation by various ligands [, , , ]. These receptors are involved in various physiological processes, and their modulation can lead to diverse therapeutic effects. It's possible that "ethyl 7-(2-furyl)-2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate" could interact with GABAA receptors and potentially exhibit modulatory effects.
Inhibition of 11β-hydroxysteroid Dehydrogenase Type 1: One paper describes the synthesis of carbon-13 and carbon-14 labeled inhibitors of 11β-hydroxysteroid dehydrogenase type 1 []. This enzyme plays a role in glucocorticoid metabolism and is a potential target for treating type 2 diabetes. While "ethyl 7-(2-furyl)-2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate" does not resemble the specific inhibitors discussed in the paper, it's worth exploring its potential as an enzyme inhibitor.
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2